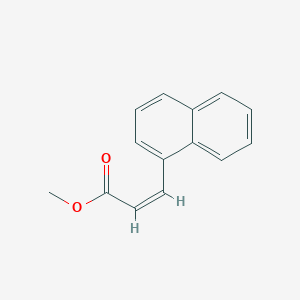

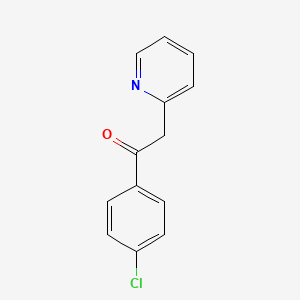

methyl (Z)-3-(1-naphthyl)-2-propenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

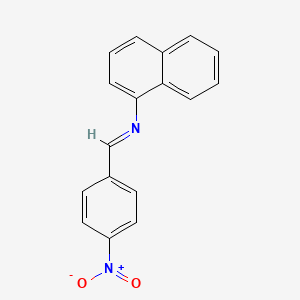

The compound is an ester formed from a naphthyl group and a propenoate group. Naphthyl groups are derived from naphthalene, a polycyclic aromatic hydrocarbon with the formula C10H8 . Propenoate is a carboxylate ester derived from propenoic acid, also known as acrylic acid .

Molecular Structure Analysis

The molecular structure would likely consist of a naphthyl group attached to a propenoate group. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis

Esters, in general, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

1. Corrosion Inhibition

- Methyl (Z)-3-(1-naphthyl)-2-propenoate, among other novel anil compounds, shows potential as a corrosion inhibitor for mild steel in acidic solutions. This is evidenced by its increasing inhibition efficiency with concentration, suggesting its adsorption on the metal surface and indicating its potential application in material protection and industrial processes (El-Lateef, Abu‐Dief, & El-Gendy, 2015).

2. Chemical Synthesis and Molecular Interaction Studies

- In the field of organic synthesis and molecular interaction, studies have been conducted on the ionization and esterification reactions involving methyl 3-(7-substituted-1-naphthyl) propynoate, providing insights into dipolar substituent effects and reaction mechanisms (Khalaf, Mustafa, Kadhim, & Hasan, 2021).

- The compound's use in the synthesis of specific chiral ligands has been explored, utilizing its structural features for the generation of enantioselective products, which has implications for the development of asymmetric catalysts and advanced materials (Liu et al., 2009).

3. Medical and Biological Research

- Research in the biomedical field has explored derivatives of this compound for their cytotoxic properties against tumor cell lines, highlighting the significance of certain functional groups in enhancing cytotoxicity and potential therapeutic applications (Nam et al., 2001).

4. Material Science and Catalysis

- In material science, the compound's derivatives have been used in the synthesis of polymeric materials, showcasing its role in the development of high molecular weight polymers and the potential for creating novel polymeric structures (Uenishi et al., 2002).

- It has also been utilized in catalyst design for polymer synthesis, demonstrating its versatility in enhancing catalytic processes and contributing to the field of industrial catalysis (Ahmadjo et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl (Z)-3-naphthalen-1-ylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14(15)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3/b10-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGYPDQJVYJTLM-KTKRTIGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\C1=CC=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-fluorophenyl)methyl]-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2436370.png)

![2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B2436372.png)

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2436376.png)

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde](/img/structure/B2436385.png)